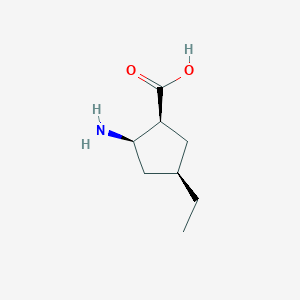
2-Ethyl-5-fluoro-2,3-dihydro-1-benzofuran-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5-fluoro-2,3-dihydro-1-benzofuran-3-one is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of an ethyl group at the second position, a fluorine atom at the fifth position, and a ketone group at the third position of the dihydrobenzofuran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-fluoro-2,3-dihydro-1-benzofuran-3-one can be achieved through various synthetic routes. One common method involves the fluoride-induced desilylation of 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate. This reaction proceeds via the generation of o-quinone methides, followed by Michael addition of different nucleophiles (C, N, O, and S), and intramolecular 5-exo-tet elimination of a bromide anion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-5-fluoro-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ethyl-5-fluoro-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-5-fluoro-2,3-dihydro-1-benzofuran-3-one is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydrobenzofuran: Lacks the ethyl and fluorine substituents.
5-Fluoro-2,3-dihydro-1-benzofuran-3-one: Lacks the ethyl group.
2-Ethyl-2,3-dihydro-1-benzofuran-3-one: Lacks the fluorine atom.
Uniqueness
2-Ethyl-5-fluoro-2,3-dihydro-1-benzofuran-3-one is unique due to the presence of both the ethyl and fluorine substituents, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H9FO2 |
|---|---|
Peso molecular |
180.17 g/mol |
Nombre IUPAC |
2-ethyl-5-fluoro-1-benzofuran-3-one |
InChI |
InChI=1S/C10H9FO2/c1-2-8-10(12)7-5-6(11)3-4-9(7)13-8/h3-5,8H,2H2,1H3 |
Clave InChI |
OOVMTXNSIASOJE-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(=O)C2=C(O1)C=CC(=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4',5-Difluoro-[1,1'-biphenyl]-2-ol](/img/structure/B13153056.png)

![4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butanoic acid](/img/structure/B13153066.png)




![2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol](/img/structure/B13153102.png)
![3-amino-N-[(2Z)-1-methylpyrrolidin-2-ylidene]benzene-1-sulfonamide](/img/structure/B13153114.png)


![3-[(4-Fluorobenzyl)amino]propanoic acid](/img/structure/B13153132.png)

